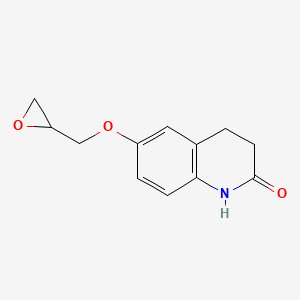

6-(Oxiran-2-ylmethoxy)-3,4-dihydroquinolin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-(Oxiran-2-ylmethoxy)-3,4-dihydroquinolin-2(1H)-one” is a quinoline derivative. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their bioactive properties . The presence of an oxirane (or epoxide) group suggests that this compound could be reactive, as epoxides are known to undergo ring-opening reactions .

Chemical Reactions Analysis

Epoxides like the oxirane group in this compound are known to be reactive and can undergo various reactions, including ring-opening reactions with nucleophiles . The quinoline core may also participate in electrophilic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an aromatic ring system would contribute to its stability and possibly its solubility in organic solvents. The epoxide group could make it more reactive .Aplicaciones Científicas De Investigación

Antiproliferative and Antiplatelet Activities

Compounds derived from 3,4-dihydroquinolin-2(1H)-one, including oxime-containing derivatives, have been studied for their antiplatelet and antiproliferative activities. These compounds showed promising results in inhibiting platelet aggregation and demonstrated marginal activities against various cancer cell lines. For instance, specific derivatives were highly active against U46619 induced platelet aggregation and exhibited potential in the inhibition of AA-induced aggregation. However, these derivatives were generally inactive against thrombin induced platelet aggregation (Chen et al., 2010).

Anti-Tubercular Agents

Hydrazone derivatives bearing a 3,4-dihydroquinolin-2(1H)-one nucleus, when complexed with Zn(II), showed significant antituberculosis activity. These compounds, particularly certain Zn(II) complexes, demonstrated very good antituberculosis activity with minimum inhibitory concentrations comparable to first and second line drugs used to treat tuberculosis (Mandewale et al., 2016).

Ring Opening Reactions

The ring opening reactions of quinoline substituted epoxides, including those similar to 6-(Oxiran-2-ylmethoxy)-3,4-dihydroquinolin-2(1H)-one, have been studied. These reactions with secondary amines and lithium amides yield (aminohydroxyethyl)quinolines but with different regioselectivities, which could have implications in chemical synthesis processes (Boa et al., 2003).

Applications in Lubricating Grease

Certain quinolinone derivatives have been synthesized and evaluated for their antioxidant efficiency in lubricating greases. The study investigated how these compounds affected the total acid number and oxygen pressure drop in lubricating greases, suggesting potential applications in industrial lubricants (Hussein et al., 2016).

Anticancer Properties

Specifically, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a compound related to the quinolinone family, has demonstrated promising anticancer properties. It inhibited tumor growth significantly in mice without obvious signs of toxicity, disrupted tumor vasculature, and showed high antiproliferative activity in human tumor cell line panels. This indicates its potential as a novel class of tumor-vascular disrupting agents (Cui et al., 2017).

Crystallographic Studies

Crystal structures of compounds closely related to 6-(Oxiran-2-ylmethoxy)-3,4-dihydroquinolin-2(1H)-one have been synthesized and studied. This research provides valuable data on the molecular arrangement and potential applications in various fields, including materials science and pharmaceuticals (Obreza & Perdih, 2012).

Quantum Entanglement in Cancer Diagnosis

A study involving a complex molecule similar to 6-(Oxiran-2-ylmethoxy)-3,4-dihydroquinolin-2(1H)-one was used to analyze interactions with a two-mode field, showing potential applications in the diagnosis of human cancer cells, tissues, and tumors through quantum entanglement dynamics (Alireza et al., 2019).

Direcciones Futuras

Propiedades

IUPAC Name |

6-(oxiran-2-ylmethoxy)-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-12-4-1-8-5-9(2-3-11(8)13-12)15-6-10-7-16-10/h2-3,5,10H,1,4,6-7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLLIXGCEBNMDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)OCC3CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Oxiran-2-ylmethoxy)-3,4-dihydroquinolin-2(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone](/img/structure/B2975302.png)

![1-(3,5-Dimethoxyphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2975305.png)

![3-Fluoro-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2975308.png)

![2-(4-chlorophenoxy)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methylpropanamide](/img/structure/B2975310.png)

![1,4-Dioxaspiro[4.6]undecan-8-one](/img/structure/B2975312.png)

![(E)-3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2975314.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide](/img/structure/B2975315.png)

![5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridin-6-amine;hydrochloride](/img/structure/B2975317.png)